Pyrotinib is a small molecule classified as an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI). [] It acts by irreversibly binding to and inhibiting the tyrosine kinase activity of human epidermal growth factor receptors (HER) 1, 2, and 4. [, ] In scientific research, pyrotinib serves as a valuable tool for exploring the role of HER signaling in various cellular processes, including cell proliferation, survival, and migration. [] Its irreversible binding property makes it particularly useful for studying the long-term effects of HER inhibition.
Pyrotinib is a novel irreversible pan-ErbB inhibitor primarily developed for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer. It targets the ErbB family of receptors, which play a critical role in the progression of various cancers. Pyrotinib has shown significant efficacy in clinical trials, leading to its approval for use in specific patient populations.
Pyrotinib is classified as a small molecule tyrosine kinase inhibitor. It was developed by Jiangsu Hengrui Medicine Co., Ltd. and has been studied extensively in clinical settings for its potential to improve outcomes in patients with HER2-positive breast cancer. The compound is often referred to by its chemical name, 3-chloro-4-(pyridin-2-ylmethoxy)phenyl boronic acid, and is marketed under the name "Pyrotinib Maleate" in some regions.
The synthesis of pyrotinib involves several key steps, typically initiated by the reaction of 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine with n-butyllithium in tetrahydrofuran. This reaction is performed at low temperatures (-78°C) to control reactivity and prevent oxidation. Following this, triethyl borate is introduced to form an intermediate compound, which is then treated with methanol and hydrochloric acid to yield pyrotinib.
Pyrotinib's molecular structure features a pyridine ring connected to a phenyl group via a methoxy linkage, along with a chlorine atom at the para position. The molecular formula is CHClNOB, and its molecular weight is approximately 325.81 g/mol. The compound exhibits a complex three-dimensional conformation that is essential for its binding affinity to the target receptors.
Pyrotinib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and boron chemistry reactions. The key reactions include:
These reactions are carefully controlled to ensure high yields and purity of the final product .
Pyrotinib functions by irreversibly inhibiting the tyrosine kinase activity of HER2 and other ErbB family receptors, leading to reduced signaling pathways that promote tumor growth and survival. This inhibition results in:
Clinical studies have demonstrated that pyrotinib significantly enhances treatment responses when combined with other therapies, such as chemotherapy or other targeted agents .
These properties are crucial for determining formulation strategies for drug delivery systems .
Pyrotinib has prominent applications in oncology, particularly for treating HER2-positive breast cancer. Its clinical use has been validated through extensive trials demonstrating improved progression-free survival compared to traditional therapies. Additionally, research continues into its potential synergistic effects when combined with other agents, enhancing therapeutic outcomes through mechanisms such as autophagy induction .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3